molecular formula C9H7Br2F3 B8595770 Benzene, 1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)-

Benzene, 1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)-

Cat. No.: B8595770
M. Wt: 331.95 g/mol
InChI Key: RAZPAUQBHFHEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H7Br2F3 and its molecular weight is 331.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7Br2F3

Molecular Weight

331.95 g/mol

IUPAC Name

1-bromo-3-(1-bromoethyl)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7Br2F3/c1-5(10)6-2-7(9(12,13)14)4-8(11)3-6/h2-5H,1H3

InChI Key

RAZPAUQBHFHEFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (±)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol (390 mg, 1.45 mmol) and carbon tetrabromide (577 mg, 1.74 mmol) in tetrahydrofuran (2 mL) at 0° C. was added triphenylphosphine (456 mg, 1.74 mmol). The resulting solution was stirred at room temperature for 2 h. The reaction was treated with an additional portion of carbon tetrabromide (289 mg, 0.87 mmol)) and triphenylphosphine (228 mg, 0.87 mmol). The reaction was stirred at room temperature for 1 h, diluted with several volumes of pentane, and filtered to remove undissolved solids. The organics were concentrated and purified by column chromatography (1→3% ethyl acetate/hexanes) to give 439 mg (91%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ ppm 7.76 (s, 1H), 7.68 (s, 1H), 7.60 (s, 1H), 5.12 (q, J=7.0 Hz, 1H), 2.03 (d, J=7.0 Hz, 3H); 13C NMR (126 MHz, CDCl3) δ ppm 146.4, 133.5, 132.9 (q, J=32.6 Hz), 128.4 (q, J=3.8 Hz), 123.0, 123.0 (q, J=273 Hz), 122.6 (q, J=3.8 Hz), 46.1, 26.6.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
577 mg
Type
reactant
Reaction Step One
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456 mg
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reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
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289 mg
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reactant
Reaction Step Two
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228 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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